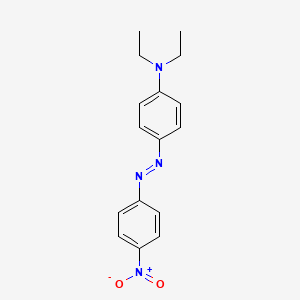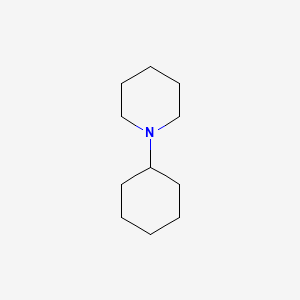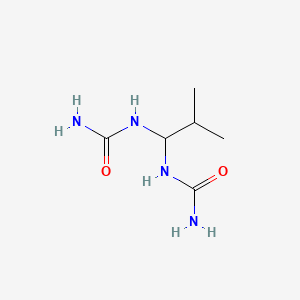![molecular formula C17H20N4OS B1196862 (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine is a member of indoles.
Applications De Recherche Scientifique
Antimicrobial and Anti-Inflammatory Applications
Compounds with a structure similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine have been extensively studied for their antimicrobial properties. A study by Gadegoni and Manda (2013) synthesized novel compounds containing the 1,3,4-oxadiazole moiety and tested them for antimicrobial activity against various bacteria, demonstrating significant antimicrobial potential (Gadegoni & Manda, 2013). Additionally, Nagarapu and Pingili (2014) reported on the synthesis of indole-based 1,3,4-oxadiazoles with notable antimicrobial activity (Nagarapu & Pingili, 2014).
Furthermore, these compounds have shown anti-inflammatory properties. Rapolu et al. (2013) synthesized a series of compounds with the 1,3,4-oxadiazole structure and evaluated their anti-inflammatory and anti-proliferative activities. They found that some of these compounds had significant effects on inflammation and cancer cell proliferation (Rapolu et al., 2013).
Potential in Neurodegenerative Disease Treatment
Efimova et al. (2023) investigated a compound structurally similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine for its inhibitory effects on human monoamine oxidase (MAO) B, suggesting potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease (Efimova et al., 2023).
Anti-tubercular Properties
Purushotham and Poojary (2018) synthesized a compound with a similar structure and assessed its potential as an antitubercular agent against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Purushotham & Poojary, 2018).
Antioxidant and Anticancer Properties
Research by Saundane and Mathada (2015) on Schiff bases containing the indole moiety showed promising antioxidant and antimicrobial activity, suggesting the usefulness of these compounds in oxidative stress-related conditions (Saundane & Mathada, 2015). Additionally, Kamath, Sunil, and Ajees (2016) synthesized indole–quinoline–oxadiazole hybrids, demonstrating significant cytotoxic potential against breast adenocarcinoma cells, pointing towards potential applications in cancer therapy (Kamath et al., 2016).
Propriétés
Nom du produit |
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine |
|---|---|
Formule moléculaire |
C17H20N4OS |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)7-8-23-17-21-20-16(22-17)14(18)9-12-10-19-15-6-4-3-5-13(12)15/h3-7,10,14,19H,8-9,18H2,1-2H3/t14-/m0/s1 |
Clé InChI |
HTPVOZDKIZGALX-AWEZNQCLSA-N |
SMILES isomérique |
CC(=CCSC1=NN=C(O1)[C@H](CC2=CNC3=CC=CC=C32)N)C |
SMILES canonique |
CC(=CCSC1=NN=C(O1)C(CC2=CNC3=CC=CC=C32)N)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)
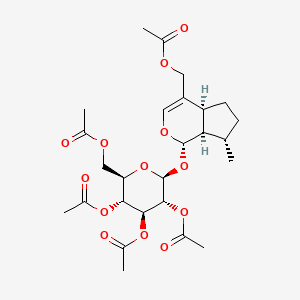
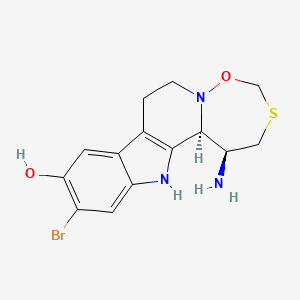
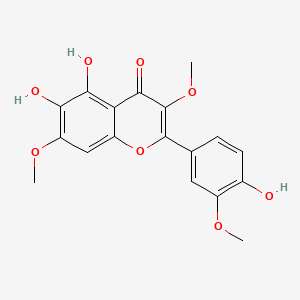
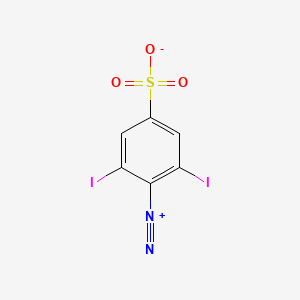

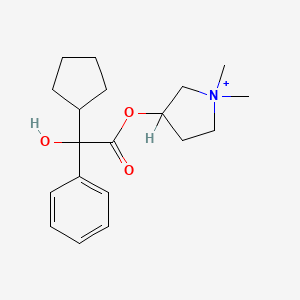
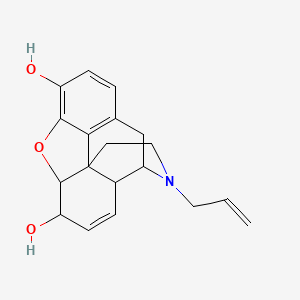

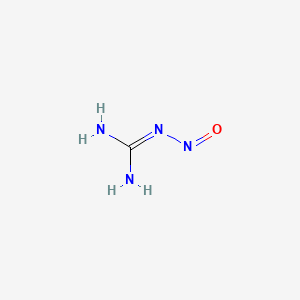
![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)
